molecular formula C15H18N4O2S B2663246 N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide CAS No. 955754-33-3

N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Cat. No.: B2663246
CAS No.: 955754-33-3
M. Wt: 318.4
InChI Key: FHBUUYPDAPUXSJ-UHFFFAOYSA-N
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Description

N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide typically involves the reaction of thiazole derivatives with isopropylamine and p-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Uniqueness

N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is unique due to its specific substituents, which confer distinct biological and chemical properties. The presence of the isopropyl and p-tolyl groups may enhance its stability, solubility, and biological activity compared to other thiazole derivatives .

Properties

IUPAC Name

2-[(4-methylphenyl)carbamoylamino]-N-propan-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-9(2)16-13(20)12-8-22-15(18-12)19-14(21)17-11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBUUYPDAPUXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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